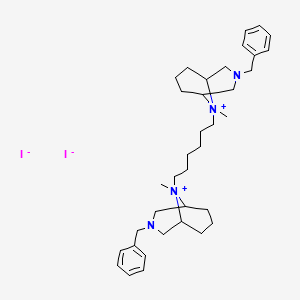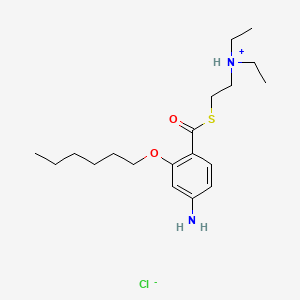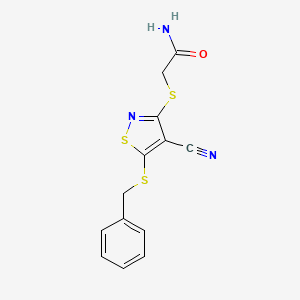
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- is a complex organic compound that features a unique structure incorporating an isothiazole ring, a cyano group, and a phenylmethylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the isothiazole ring, followed by the introduction of the cyano and phenylmethylthio groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations while maintaining the integrity of the isothiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein binding.
Medicine: The compound’s potential therapeutic properties are explored in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isothiazole ring and cyano group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of specific enzymes or alteration of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)-
- Phenyl cyano acetamide
- N-(2-cyano-phenyl)-acetamide
Uniqueness
Compared to similar compounds, Acetamide, 2-((4-cyano-5-((phenylmethyl)thio)-3-isothiazolyl)thio)- stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various scientific fields.
Properties
CAS No. |
135489-18-8 |
|---|---|
Molecular Formula |
C13H11N3OS3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-4-cyano-1,2-thiazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H11N3OS3/c14-6-10-12(18-8-11(15)17)16-20-13(10)19-7-9-4-2-1-3-5-9/h1-5H,7-8H2,(H2,15,17) |
InChI Key |
GXCLVZPARGRAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(C(=NS2)SCC(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


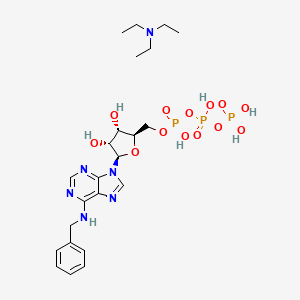
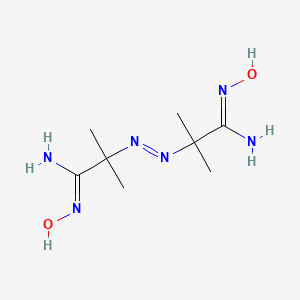
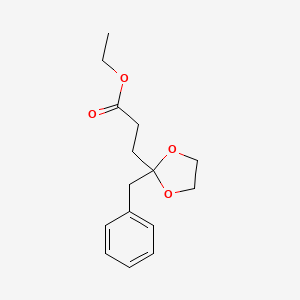
![diethyl-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B13735393.png)




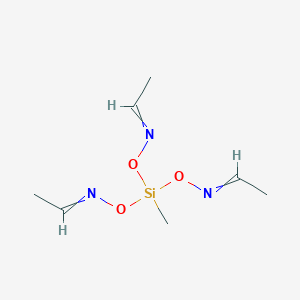
![n,n'-Methylenebis[n-(hydroxymethyl)acrylamide]](/img/structure/B13735430.png)

